3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide
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Overview
Description
3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide is a complex organic compound that features a pyrimidine ring, a piperazine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the pyrimidine ring and the sulfonyl group. The final step involves the attachment of the butanamide moiety.
Preparation of Piperazine Derivative: The piperazine derivative can be synthesized by reacting piperazine with a suitable halogenated pyrimidine under basic conditions.
Introduction of Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of Butanamide Moiety: The final step involves the reaction of the sulfonylated piperazine derivative with 3-methylbutanoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 1-(2-Pyrimidyl)piperazine
Uniqueness
3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-methyl-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O3S/c1-14(2)13-15(22)17-7-4-12-25(23,24)21-10-8-20(9-11-21)16-18-5-3-6-19-16/h3,5-6,14H,4,7-13H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWBUKVPHWRQSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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